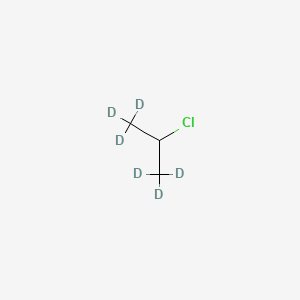

2-Chloropropane-1,1,1,3,3,3-D6

Description

Fundamental Principles of Deuterium (B1214612) Labeling in Chemical Science

Deuterium (D or ²H) is a stable isotope of hydrogen, possessing a nucleus with one proton and one neutron, giving it approximately twice the mass of protium (B1232500) (¹H), which has only a proton. cerilliant.com This mass difference is the foundation of deuterium labeling's utility in science. While deuterated compounds are chemically very similar to their hydrogen-containing counterparts, the difference in mass leads to significant and measurable physical distinctions. hawaii.edu

One of the most critical consequences of this mass difference is the kinetic isotope effect (KIE). acs.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. researchgate.netresearchgate.net Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is part of the rate-determining step of a reaction. acs.orgresearchgate.net By comparing the reaction rates of a normal compound and its deuterated analogue, chemists can deduce whether a specific C-H bond is broken during the crucial step of a reaction, thereby elucidating the reaction mechanism. guidechem.com

Deuterium labeling is also indispensable in analytical techniques. In nuclear magnetic resonance (NMR) spectroscopy, deuterium is "silent" under conditions typically used for proton NMR, allowing for spectrum simplification and the study of molecular structures. guidechem.com In mass spectrometry, the distinct mass difference between the labeled and unlabeled compound allows the deuterated version to serve as an excellent internal standard for precise and accurate quantification. guidechem.commerckmillipore.com

The methods for introducing deuterium into organic molecules are varied and include direct exchange reactions, the use of deuterated reagents and solvents like deuterium oxide (D₂O), and metal-catalyzed hydrogenation with deuterium gas (D₂).

The Distinct Role of 2-Chloropropane-1,1,1,3,3,3-D6 as a Research Probe

This compound, a deuterated isotopologue of 2-chloropropane (B107684), serves as a valuable tool in several areas of research. Its structure, where the six hydrogen atoms on the two methyl groups are replaced by deuterium, makes it particularly useful for specific types of mechanistic and analytical studies.

Mechanistic Elucidation: A primary application of this compound is in the study of reaction mechanisms, particularly elimination reactions. For instance, the E2 (bimolecular elimination) reaction of 2-bromopropane (B125204) with a base is a classic example in organic chemistry. Studies have shown that the reaction of 2-bromopropane with sodium ethoxide is 6.7 times faster than the reaction of its deuterated analogue, 2-bromopropane-d6. researchgate.net This significant kinetic isotope effect provides strong evidence that the C-H (or C-D) bond at the adjacent carbon is broken in the single, concerted rate-determining step, a key feature of the E2 mechanism. researchgate.net Similar principles apply to studies involving 2-chloropropane-d6, allowing researchers to probe the transition states of elimination and substitution reactions.

Analytical Applications: Due to its increased mass compared to the unlabeled version, this compound is an effective internal standard in mass spectrometry. guidechem.com When analyzing samples for the presence of 2-chloropropane or related volatile organic compounds, a known amount of the deuterated standard is added. guidechem.com Because it behaves almost identically to the analyte during sample preparation and chromatography but is easily distinguished by its mass-to-charge ratio in the mass spectrometer, it allows for highly accurate quantification by correcting for any sample loss or instrumental variability. guidechem.commerckmillipore.com

Synthesis and Spectroscopic Studies: The synthesis of this compound itself has been a subject of study, often prepared from deuterated precursors like acetone-d6, which is reduced to form propane-1,1,1,3,3,3-d6-2-ol, followed by chlorination. The mass spectra of these deuterated intermediates and the final product have been analyzed to augment spectrometric methods of analysis.

Compound Data Tables

Table 1: Properties of this compound and Related Compounds

| Property | This compound | 2-Chloropropane |

| Chemical Formula | C₃HD₆Cl | C₃H₇Cl |

| Molecular Weight | 84.58 g/mol | 78.54 g/mol |

| CAS Number | 23197-02-6 | 75-29-6 |

| Appearance | Colorless liquid guidechem.com | Colorless liquid |

| Boiling Point | Not specified | 34.8 °C |

| Density | Not specified | 0.86 g/cm³ at 20 °C |

| SMILES String | [2H]C([2H])([2H])C(Cl)C([2H])([2H])[2H] | CC(C)Cl |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1,1,3,3,3-hexadeuteriopropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3,2D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULYZAYCEDJDHCC-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloropropane 1,1,1,3,3,3 D6

Approaches Involving Halogenation with Deuterium (B1214612) Integration

The direct halogenation of a hydrocarbon backbone is a fundamental transformation in organic synthesis. For the preparation of 2-Chloropropane-1,1,1,3,3,3-D6, this approach necessitates the introduction of deuterium either in the starting material or through the reaction conditions.

Synthesis via Halogenation of Deuterated Propane (B168953) Precursors

One theoretical pathway to this compound involves the free-radical chlorination of a fully deuterated propane precursor, Propane-D8. This reaction is typically initiated by ultraviolet (UV) light or heat. The mechanism proceeds through a chain reaction involving chlorine radicals.

The chlorination of propane yields a mixture of 1-chloropropane (B146392) and 2-chloropropane (B107684). masterorganicchemistry.com The selectivity of the reaction is influenced by the relative stability of the primary and secondary free radicals formed as intermediates. For non-deuterated propane, light-induced gas-phase chlorination at 25°C results in approximately 45% 1-chloropropane and 55% 2-chloropropane. libretexts.org This indicates a higher reactivity of the secondary hydrogens.

Applying this to a deuterated precursor, the reaction would be as follows:

CD₃-CD₂-CD₃ + Cl₂ --(UV light)--> CD₃-CD(Cl)-CD₃ + CD₃-CD₂-CD₂Cl

A challenge in this synthetic approach is the formation of a mixture of isomeric products, which would necessitate a purification step, such as fractional distillation, to isolate the desired this compound. The kinetic isotope effect may also influence the reaction rates and product distribution compared to the non-deuterated analogue.

| Parameter | Value |

| Starting Material | Propane-D8 |

| Reagent | Chlorine (Cl₂) |

| Condition | UV light or Heat |

| Products | 2-Chloropropane-D7, 1-Chloropropane-D7 |

Strategic Incorporation of Deuterium Through Reaction Conditions

An alternative to using a fully deuterated precursor is to introduce deuterium during the halogenation process. This can be conceptually achieved by performing the reaction in a deuterated solvent that can participate in the reaction or exchange with the substrate under the reaction conditions. However, for the free-radical halogenation of alkanes, the incorporation of deuterium from a solvent is not a standard or efficient method. A more plausible, though complex, multi-step approach could involve isotopic exchange reactions on a propane derivative prior to chlorination.

Reduction-Based Synthetic Pathways for Deuterated Chloropropanes

Reduction methodologies offer another route to the target compound, often with the potential for greater control over the position of the deuterium and chlorine atoms.

Stereoselective Reduction of Deuterated 2-Chloropropene (B1346963) Analogs

A viable synthetic strategy involves the reduction of a deuterated 2-chloropropene analog. For the synthesis of this compound, the starting material would be 2-chloro-1,1,1,3,3,3-hexadeuteropropene. The reduction of the double bond can be achieved using various deuterated reducing agents.

One common method for such a transformation is catalytic deuteration, where deuterium gas (D₂) is used in the presence of a metal catalyst such as palladium, platinum, or nickel.

CD₃-C(Cl)=CD₃ + D₂ --(Catalyst)--> CD₃-CD(Cl)-CD₃

The choice of catalyst and reaction conditions can influence the stereoselectivity of the addition of deuterium across the double bond. Another approach involves the use of deuterated metal hydrides, such as lithium aluminum deuteride (B1239839) (LiAlD₄), although this is more commonly used for the reduction of polar functional groups. The use of deuterated reducing agents ensures the specific incorporation of deuterium at the desired positions.

| Starting Material | Reducing Agent | Product |

| 2-chloro-1,1,1,3,3,3-hexadeuteropropene | Deuterium gas (D₂) with a metal catalyst | 2-Chloropropane-1,1,1,2,3,3,3-D7 |

Note: The table reflects that reduction with D₂ would add a seventh deuterium atom. To obtain the desired this compound, the reduction of 2-chloro-1,1,1,3,3,3-hexadeuteropropene would need to be carried out with a non-deuterated reducing agent.

Derivatization from Deuterated Alcohol Intermediates

The conversion of alcohols to alkyl halides is a well-established and reliable synthetic transformation. This approach is particularly advantageous when the corresponding deuterated alcohol is readily available.

Synthesis from 2-Propanol-1,1,1,3,3,3-D6

The most direct and widely applicable synthesis of this compound proceeds from the commercially available 2-Propanol-1,1,1,3,3,3-D6. This method mirrors the synthesis of non-deuterated 2-chloropropane from 2-propanol. Several reagents can effect this transformation.

One common method is the reaction with concentrated hydrochloric acid (HCl), often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). sciencemadness.orgbrainly.com The reaction proceeds via protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation, which is then attacked by the chloride ion. brainly.com

(CD₃)₂CHOH + HCl --(ZnCl₂)--> (CD₃)₂CHCl + H₂O

Another effective method involves the use of thionyl chloride (SOCl₂). sciencemadness.org This reaction is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the product.

(CD₃)₂CHOH + SOCl₂ → (CD₃)₂CHCl + SO₂ + HCl

The reaction with thionyl chloride typically proceeds with high yield and is a clean method for the preparation of alkyl chlorides from secondary alcohols.

| Reagent | Byproducts | Advantages |

| HCl / ZnCl₂ | Water | Readily available reagents |

| Thionyl chloride (SOCl₂) | Sulfur dioxide, Hydrogen chloride | Gaseous byproducts, high yield |

Advancements and Challenges in Isotopic Synthesis of Propane Derivatives

The synthesis of isotopically labeled compounds, such as this compound, is a specialized field that has seen significant progress, driven by the demand for these molecules in pharmaceutical research and mechanistic studies. musechem.comacs.org The introduction of deuterium into a molecule can alter its pharmacokinetic properties and is a valuable tool for understanding reaction pathways. musechem.comnih.gov However, the process is not without its difficulties. This section explores the recent advancements and persistent challenges in the isotopic synthesis of propane derivatives.

Recent advancements have focused on improving the efficiency, selectivity, and versatility of isotopic labeling. musechem.com For propane and its derivatives, techniques have evolved to allow for position-specific isotope placement, which is crucial for detailed mechanistic and metabolic studies. ethz.chusgs.gov A significant area of progress is the development of late-stage functionalization and hydrogen isotope exchange (HIE) methods. musechem.comacs.org These strategies allow for the introduction of deuterium into a molecule at a later point in the synthetic sequence, which is more efficient and avoids the need to redesign entire synthesis routes. acs.org Furthermore, advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR), have been critical for verifying the position and extent of deuterium incorporation. usgs.govwikipedia.org

Despite these advances, several challenges remain in the synthesis of deuterated propane derivatives. The high cost and limited availability of deuterium sources can make large-scale synthesis expensive. clearsynth.com From a synthetic standpoint, achieving precise regioselectivity—introducing a fixed number of deuterium atoms at specific positions—can be difficult. musechem.com Controlling the level of deuterium incorporation to achieve high isotopic enrichment (e.g., >90%) often requires harsh reaction conditions. acs.org

Another challenge is the potential for unexpected changes in metabolic pathways, a phenomenon known as "metabolic switching" or "metabolic shunting". musechem.com While deuteration at a specific site may slow down metabolism there, the metabolic process might shift to another, non-deuterated site on the molecule. musechem.com This necessitates thorough in vivo studies to confirm the metabolic fate of the deuterated compound. The table below summarizes key advancements and ongoing challenges in this field.

Table 1: Advancements and Challenges in Isotopic Synthesis

| Category | Details |

| Advancements | |

| Methodologies | Development of late-stage functionalization and hydrogen isotope exchange (HIE) for more efficient synthesis. musechem.comacs.org |

| Selectivity | Improved techniques for site-selective and position-specific deuterium incorporation. nih.gov |

| Analysis | Enhanced analytical methods like mass spectrometry and NMR for precise characterization of labeled compounds. ethz.chusgs.govwikipedia.org |

| Applications | Growing use in pharmaceutical research to improve drug stability, efficacy, and safety profiles. nih.gov |

| Challenges | |

| Cost & Availability | High cost and limited availability of deuterium sources remain a barrier for large-scale production. clearsynth.com |

| Synthetic Control | Difficulty in achieving precise regioselectivity and high levels of isotopic enrichment. musechem.com |

| Reaction Conditions | The need for harsh experimental conditions for some hydrogen isotope exchange reactions. nih.gov |

| Metabolic Shunting | Unpredictable shifts in metabolic pathways that can alter the expected behavior of the deuterated compound. musechem.com |

Advanced Spectroscopic Characterization of 2 Chloropropane 1,1,1,3,3,3 D6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The substitution of hydrogen with deuterium (B1214612) in 2-Chloropropane-1,1,1,3,3,3-D6 provides unique advantages in NMR analysis.

Application of Deuterium Content in Molecular Structure Elucidation

The presence of deuterium in this compound is instrumental in elucidating its molecular structure. Deuterium NMR (²H NMR) can be used to confirm the effectiveness of the deuteration process, as a deuterated compound will show a strong peak in the ²H NMR spectrum. wikipedia.org Conversely, in the proton NMR (¹H NMR) spectrum of this compound, the signals corresponding to the protons on the first and third carbon atoms are absent. This simplification of the ¹H NMR spectrum makes the assignment of the remaining proton signals more straightforward. magritek.com

The ¹H NMR spectrum of the non-deuterated 2-chloropropane (B107684) shows two groups of proton resonances with an integration ratio of 6:1, corresponding to the six methyl protons and the single methine proton. docbrown.info In the case of this compound, the ¹H NMR spectrum is significantly simplified, showing only the signal for the methine proton, thus confirming the position of the chlorine atom and the deuterated methyl groups.

| Compound | ¹H NMR Signals | Integration Ratio |

| 2-Chloropropane | ~1.5 ppm (doublet), ~4.1 ppm (septet) | 6:1 |

| This compound | ~4.1 ppm (multiplet) | 1 |

Analysis of Deuterium-Induced Shifts and Coupling in Proton NMR Spectra

The substitution of protons with deuterons causes small changes in the chemical shifts of the remaining protons, known as deuterium-induced isotope shifts. illinois.edunih.gov These shifts arise from the slightly different vibrational properties of C-D bonds compared to C-H bonds. In the ¹H NMR spectrum of this compound, the chemical shift of the remaining methine proton may be slightly different from that in the non-deuterated analogue.

Furthermore, the deuterium nucleus has a spin quantum number of I=1, which can lead to coupling with neighboring protons. ucla.edu This D-H coupling can result in a more complex splitting pattern for the methine proton in the ¹H NMR spectrum of this compound. The multiplicity of a proton signal coupled to 'n' deuterium atoms is given by the rule 2nI+1. For the methine proton coupled to six deuterium atoms on the adjacent carbons, the theoretical multiplicity would be a multiplet, though in practice, this may not be fully resolved due to the small coupling constants.

| Spectroscopic Parameter | Observation in this compound |

| Deuterium-Induced Shift | A slight change in the chemical shift of the methine proton compared to 2-chloropropane. |

| D-H Coupling | The signal for the methine proton will be a multiplet due to coupling with the six deuterium atoms. |

Conformational Analysis of Related Deuterated Isomers via NMR

NMR spectroscopy is a key tool for the conformational analysis of molecules. auremn.org.br For deuterated isomers related to 2-chloropropane, NMR can provide insights into the rotational preferences around the C-C bonds. The magnitudes of vicinal proton-proton (³JHH) and proton-deuteron (³JHD) coupling constants are dependent on the dihedral angle between the coupled nuclei, which is a cornerstone of conformational analysis.

Moreover, deuterium isotope effects on NMR chemical shifts can also be conformationally dependent. nih.gov By analyzing these subtle changes in chemical shifts and coupling constants in the NMR spectra of related deuterated isomers, it is possible to determine the relative populations of different conformers and the energy barriers to rotation. Theoretical calculations are often used in conjunction with experimental NMR data to refine the conformational analysis. auremn.org.br

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is highly sensitive and can be used for both qualitative and quantitative analysis.

Utilization as an Internal Standard in Quantitative Mass Spectrometry

This compound is an ideal internal standard for the quantitative analysis of 2-chloropropane and related compounds by mass spectrometry. cerilliant.comscispace.com Stable isotope-labeled internal standards are preferred because they have nearly identical chemical and physical properties to the analyte. nih.gov This means they co-elute with the analyte during chromatographic separation and experience similar ionization efficiencies and matrix effects in the mass spectrometer. scispace.com

The mass difference between this compound and its non-deuterated counterpart allows for their simultaneous detection and quantification by the mass spectrometer. By adding a known amount of the deuterated standard to a sample, the concentration of the analyte can be accurately determined by comparing the signal intensities of the analyte and the internal standard. This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. cerilliant.com

| Property | Analyte (2-Chloropropane) | Internal Standard (this compound) |

| Retention Time | Identical | Identical |

| Ionization Efficiency | Similar | Similar |

| Mass-to-charge ratio (m/z) | Different | Different |

Investigating Fragmentation Patterns of Deuterated Propane (B168953) Derivatives

In mass spectrometry, molecules are ionized and then fragment into smaller, charged particles. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. libretexts.org The study of the fragmentation patterns of deuterated propane derivatives, such as this compound, provides valuable information about the structure of the molecule and the fragmentation pathways. wat.edu.plresearchgate.net

The mass spectrum of propane typically shows a molecular ion peak and several fragment ions. docbrown.info For this compound, the masses of the molecular ion and the fragment ions will be shifted to higher m/z values due to the presence of deuterium atoms. The analysis of these shifts helps to identify which fragments retain the deuterium labels, thereby elucidating the fragmentation mechanism. For example, the loss of a methyl radical from the molecular ion of 2-chloropropane would result in a fragment with a specific m/z. In the deuterated analogue, the loss of a CD₃ radical would result in a fragment with a correspondingly higher mass, confirming the fragmentation pathway.

| Ion | Formula | m/z in 2-Chloropropane | m/z in this compound |

| Molecular Ion | [C₃H₇Cl]⁺ | 78/80 | 84/86 |

| [M-CH₃]⁺ | [C₂H₄Cl]⁺ | 63/65 | - |

| [M-CD₃]⁺ | [C₂HD₃Cl]⁺ | - | 66/68 |

| Propyl Cation | [C₃H₇]⁺ | 43 | - |

| Deuterated Propyl Cation | [C₃HD₆]⁺ | - | 49 |

Comparative Mass Spectrometry with Unlabeled and Other Isotopic Analogues

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions. When comparing this compound with its unlabeled analogue, 2-chloropropane, distinct and predictable differences emerge in their mass spectra due to the isotopic substitution of hydrogen with deuterium. These differences are invaluable for quantitative analysis, where the deuterated compound can serve as an excellent internal standard. smolecule.com

The mass spectrum of unlabeled 2-chloropropane is characterized by a pair of molecular ion peaks, [M]•+ and [M+2]•+, at m/z 78 and 80. docbrown.info This doublet arises from the natural abundance of chlorine's two stable isotopes, ³⁵Cl (approximately 75%) and ³⁷Cl (approximately 25%), resulting in a characteristic 3:1 intensity ratio. Upon electron ionization, the molecule undergoes fragmentation. The most abundant fragment, known as the base peak, is observed at m/z 43. docbrown.infonih.gov This peak corresponds to the isopropyl cation ([C₃H₇]⁺), formed by the loss of the chlorine atom. Another notable fragment cluster appears at m/z 63 and 65, which results from the loss of a methyl group ([M-15]⁺).

For this compound, the presence of six deuterium atoms significantly increases the mass of the molecular ion and its fragments. The molecular weight increases by approximately 6 Da (as each deuterium adds ~1 Da of mass compared to hydrogen). Consequently, the molecular ion peaks for the deuterated compound are shifted to m/z 84 ([C₃HD₆³⁵Cl]•+) and m/z 86 ([C₃HD₆³⁷Cl]•+), maintaining the 3:1 isotopic ratio.

The fragmentation pattern is similarly affected. The loss of a chlorine atom from the deuterated molecular ion results in a new base peak at m/z 49, corresponding to the deuterated isopropyl cation ([C₃HD₆]⁺). The loss of a deuterated methyl group ([CD₃]•) leads to fragment ions at m/z 68 and 70. This clear mass shift between the deuterated and unlabeled compounds allows for their unambiguous differentiation and accurate quantification in complex mixtures. smolecule.comnih.gov

Interactive Data Table: Key Mass Spectral Fragments

| Fragment Ion | Formula (Unlabeled) | m/z (Unlabeled) | Formula (Deuterated) | m/z (Deuterated) | Notes |

| Molecular Ion | [C₃H₇³⁵Cl]•+ | 78 | [C₃HD₆³⁵Cl]•+ | 84 | Isotopic peak at M+2 |

| Isotopic Molecular Ion | [C₃H₇³⁷Cl]•+ | 80 | [C₃HD₆³⁷Cl]•+ | 86 | Approx. 1/3 intensity of M peak |

| M - CH₃ / M - CD₃ | [C₂H₄³⁵Cl]⁺ | 63 | [C₂HD₃³⁵Cl]⁺ | 68 | Loss of a methyl group |

| Base Peak | [C₃H₇]⁺ | 43 | [C₃HD₆]⁺ | 49 | Loss of the chlorine atom |

Vibrational Spectroscopy (Infrared and Raman)

Characterization of Vibrational Modes and Isotopic Effects

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. The substitution of hydrogen with its heavier isotope, deuterium, induces significant and predictable shifts in the vibrational frequencies, a phenomenon known as the kinetic isotope effect. google.com This effect is primarily due to the change in the reduced mass of the vibrating atoms; replacing a hydrogen atom with a deuterium atom nearly doubles the mass, leading to a decrease in the vibrational frequency (wavenumber). edurev.inlibretexts.org

In the IR spectrum of unlabeled 2-chloropropane, characteristic C-H stretching vibrations are observed in the 2880–3080 cm⁻¹ region. docbrown.info In this compound, these modes are replaced by C-D stretching vibrations, which, due to the increased mass of deuterium, appear at a much lower frequency, typically in the 2050-2280 cm⁻¹ range. The frequency shift ratio (νH/νD) for stretching modes is approximately √2, or about 1.35-1.41. libretexts.org

Interactive Data Table: Vibrational Mode Comparison

| Vibrational Mode | Wavenumber Range (Unlabeled 2-Chloropropane) | Expected Wavenumber Range (Deuterated Analog) | Isotopic Effect |

| C-H Stretch | ~2880 to 3080 cm⁻¹ docbrown.info | N/A | - |

| C-D Stretch | N/A | ~2050 to 2280 cm⁻¹ | Significant downshift due to heavier mass |

| C-H Bend/Deformation | ~1300 to 1500 cm⁻¹ docbrown.info | N/A | - |

| C-D Bend/Deformation | N/A | ~920 to 1100 cm⁻¹ | Significant downshift |

| C-C Skeletal Stretch | ~1140 to 1175 cm⁻¹ docbrown.info | Slightly lower than unlabeled | Minor downshift |

| C-Cl Stretch | ~580 to 780 cm⁻¹ docbrown.info | Slightly lower than unlabeled | Minor downshift |

Application of Fingerprint Region Analysis for Deuterated Species

The region of the infrared spectrum from approximately 1500 cm⁻¹ down to 500 cm⁻¹ is known as the fingerprint region. libretexts.orgchemguide.co.uk This region is typically rich with complex absorptions arising from a variety of bending, rocking, and skeletal vibrations. libretexts.org The pattern of peaks in the fingerprint region is unique to a particular molecule, making it a powerful tool for compound identification. docbrown.info

For 2-chloropropane, this region contains absorptions from C-H bending and C-C and C-Cl stretching modes. docbrown.info The substitution of the six methyl protons with deuterium in this compound drastically alters the appearance of this region. The C-H bending vibrations are replaced by C-D bending vibrations at significantly lower frequencies. This, combined with the slight shifts in the skeletal modes, produces a completely new and distinct pattern of absorptions.

This unique spectral fingerprint for the deuterated species is highly specific. By comparing the fingerprint region of an unknown sample to a reference spectrum of this compound, one can confirm its identity with a high degree of certainty. This specificity is crucial in research and industrial settings for verifying the synthesis of isotopically labeled compounds and for distinguishing between different isotopologues. chemguide.co.uk

Mechanistic Investigations and Kinetic Isotope Effects with 2 Chloropropane 1,1,1,3,3,3 D6

Unraveling Reaction Mechanisms through Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone of mechanistic chemistry, allowing for the tracing of atoms and the identification of key steps in a reaction pathway. chem-station.com The distinct mass of deuterium compared to protium (B1232500) (the most common isotope of hydrogen) allows for its detection and tracking throughout a chemical transformation.

The strategic placement of deuterium in 2-Chloropropane-1,1,1,3,3,3-D6 enables chemists to determine whether the C-H bonds of the methyl groups are broken or formed in the rate-determining step of a reaction. princeton.edu For instance, in an elimination reaction where a base abstracts a proton from a methyl group, the rate of reaction for the deuterated compound will be significantly slower than for its non-deuterated counterpart. This is due to the greater strength of the C-D bond compared to the C-H bond, a phenomenon that gives rise to a primary kinetic isotope effect. nih.gov By measuring and comparing the reaction rates, researchers can confirm the involvement of C-H bond cleavage in the mechanism. researchgate.net

Conversely, if the reaction proceeds without the cleavage of a C-H bond at the methyl positions, such as in a simple nucleophilic substitution at the central carbon, the primary kinetic isotope effect will be absent. However, secondary kinetic isotope effects may still be observed, providing further mechanistic details.

Isotopic labeling with deuterium can also aid in the characterization of reaction intermediates and transition states. solubilityofthings.com An intermediate is a relatively stable species that exists in a potential energy well between reactants and products, while a transition state is a high-energy, transient configuration at the peak of an energy barrier. stackexchange.comorganicchemistrytutor.comyoutube.com

The magnitude of the kinetic isotope effect can provide clues about the structure of the transition state. princeton.edu For example, in a reaction involving C-H bond cleavage, a symmetrical transition state where the hydrogen is halfway between the carbon and the abstracting base will exhibit a maximal primary KIE. Asymmetrical transition states, which are either more reactant-like or more product-like, will show smaller KIEs.

Furthermore, the presence of deuterium can influence the stability and subsequent reactions of intermediates. libretexts.org By analyzing the isotopic composition of the products and any isolated intermediates, chemists can piece together the sequence of events in a complex reaction mechanism.

Secondary Kinetic Isotope Effects (KIE) Studies

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu Despite this, the presence of deuterium can still influence the reaction rate by altering the vibrational frequencies of bonds at the reaction center. In the case of this compound, the deuterium atoms are in the β-position relative to the carbon-chlorine bond.

The measurement of secondary KIEs involves the precise determination of the rate constants for the reactions of both the deuterated and non-deuterated compounds under identical conditions. The ratio of these rate constants (kH/kD) provides the value of the KIE.

For nucleophilic substitution reactions of 2-chloropropane (B107684), the magnitude of the β-deuterium KIE can help distinguish between SN1 and SN2 mechanisms.

SN1 reactions , which proceed through a carbocation intermediate, typically exhibit a significant normal secondary KIE (kH/kD > 1). This is because the hybridization of the α-carbon changes from sp3 in the reactant to sp2 in the carbocation intermediate, leading to a loosening of the C-H(D) bonds in the transition state.

SN2 reactions , which involve a pentacoordinate transition state, generally show a smaller, near-unity, or even inverse secondary KIE (kH/kD < 1). wikipedia.org

Below is an illustrative data table showing typical secondary KIE values for solvolysis reactions, which often proceed via mechanisms with significant SN1 character.

| Reaction Type | Typical kH/kD per Deuterium |

| SN1 Solvolysis | 1.10 - 1.25 |

| SN2 Substitution | 0.95 - 1.05 |

This table presents generalized data for illustrative purposes.

The magnitude of the kinetic isotope effect is often dependent on temperature. osti.gov Generally, KIEs are larger at lower temperatures and decrease as the temperature increases. This is because at higher temperatures, a greater proportion of molecules have sufficient energy to overcome the activation energy barrier, regardless of the isotopic substitution. The temperature dependence of the KIE can be analyzed using the Arrhenius equation, which relates the rate constant to the activation energy and temperature.

An illustrative example of the temperature dependence of a secondary KIE in a hypothetical solvolysis reaction of 2-chloropropane is shown below.

| Temperature (°C) | Hypothetical kH/kD |

| 25 | 1.15 |

| 50 | 1.12 |

| 75 | 1.09 |

This table presents generalized data for illustrative purposes.

The study of kinetic isotope effects at different temperatures allows for the determination of the activation parameters for the reactions of both the deuterated and non-deuterated compounds. These parameters include the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). The differences in these parameters between the isotopologues (ΔΔH‡ and ΔΔS‡) provide further mechanistic insights.

For instance, a significant difference in the enthalpy of activation is often the primary contributor to the observed KIE, reflecting the difference in zero-point energies between the C-H and C-D bonds. The difference in the entropy of activation can provide information about the degree of order in the transition state.

An illustrative table of activation parameters for a hypothetical reaction is presented below.

| Compound | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

| 2-Chloropropane | 85.0 | -20 |

| This compound | 86.5 | -18 |

This table presents generalized data for illustrative purposes.

Reactivity Studies of this compound

The isotopic labeling of 2-chloropropane with deuterium at the C1 and C3 positions, yielding this compound, serves as a powerful tool for investigating the mechanisms of organic reactions. The mass difference between hydrogen and deuterium leads to differences in bond vibrational frequencies and zero-point energies, which can, in turn, affect reaction rates. This phenomenon, known as the kinetic isotope effect (KIE), provides detailed insights into transition state structures and reaction pathways.

Nucleophilic Substitution Reactions Involving Deuterated Chloropropanes

Nucleophilic substitution reactions of alkyl halides like 2-chloropropane can proceed through unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanisms. The use of deuterated substrates, such as this compound, helps elucidate the operative mechanism by examining secondary kinetic isotope effects. In this molecule, the deuterium atoms are on the β-carbons relative to the leaving group.

β-Secondary Deuterium Isotope Effects: The substitution of hydrogen with deuterium at the β-carbon can influence reaction rates. In Sₙ1 reactions, the rate-determining step is the formation of a carbocation. The transition state leading to this intermediate has significant carbocation character. Stabilization of this positive charge by hyperconjugation involving β-C-H bonds is significant. Because a C-D bond is stronger and has a lower zero-point energy than a C-H bond, it is less available for hyperconjugation. princeton.edu Consequently, deuteration at the β-position destabilizes the transition state relative to the starting material, slowing down the reaction and resulting in a normal kinetic isotope effect (kH/kD > 1). Values for kH/kD are typically in the range of 1.1 to 1.25 for β-deuteration in Sₙ1 reactions. princeton.edu

In contrast, the Sₙ2 transition state involves a pentacoordinate carbon, and there is less demand for hyperconjugative stabilization compared to the Sₙ1 pathway. Therefore, the β-deuterium isotope effect in Sₙ2 reactions is generally smaller, often close to unity (kH/kD ≈ 1). The magnitude of the β-secondary KIE can thus serve as a diagnostic tool to distinguish between Sₙ1 and Sₙ2 pathways for 2-chloropropane.

| Reaction Mechanism | Description of Transition State | Effect of β-Deuteration | Expected kH/kD Value |

|---|---|---|---|

| Sₙ1 | Carbocation-like, sp² character at α-carbon | Reduced hyperconjugative stabilization | > 1 (typically 1.10 - 1.25) |

| Sₙ2 | Pentacoordinate, sp² character at α-carbon | Minimal change in hyperconjugation | ≈ 1 |

Elimination Reaction Pathways and Deuterium Retention

When 2-chloropropane is treated with a strong base, it can undergo an elimination reaction to form propene. chegg.comchegg.com This reaction typically proceeds via the bimolecular E2 mechanism, which involves a single, concerted step where the base removes a β-proton simultaneously with the departure of the leaving group. libretexts.orgfiveable.me

The use of this compound is instrumental in confirming the E2 mechanism through the primary kinetic isotope effect. A C-D bond is stronger by approximately 5 kJ/mol than a C-H bond. openstax.org Because the β-C-H (or β-C-D) bond is broken in the rate-determining step of the E2 reaction, a significant rate difference is observed between the deuterated and non-deuterated substrates. openstax.orglibretexts.org The reaction of the deuterated compound is substantially slower, leading to a large primary KIE, with kH/kD values often around 6-8. princeton.edulibretexts.org For example, the reaction of 2-bromopropane (B125204) with sodium ethoxide is 6.7 times faster than its deuterated counterpart, providing strong evidence for the E2 mechanism where the C-H bond cleavage is part of the rate-limiting step. libretexts.orglibretexts.org

The E2 mechanism also has a strong stereochemical preference for an anti-periplanar arrangement of the abstracted proton and the leaving group. libretexts.orgmasterorganicchemistry.com This geometric requirement ensures proper orbital overlap for the formation of the new π-bond in the alkene product. openstax.org In the case of this compound, the reaction necessitates the abstraction of a deuterium atom from one of the CD₃ groups. The observation of a large KIE confirms that this C-D bond cleavage is kinetically significant, and the stereospecificity of the reaction would dictate which conformer is reactive, although free rotation in the acyclic substrate allows it to readily adopt the required anti-periplanar conformation.

Probing Rearrangement Mechanisms Using Deuterated Isomers

Reactions that proceed through carbocation intermediates, such as Sₙ1 or E1 reactions of 2-chloropropane, are often subject to molecular rearrangements to form more stable carbocations. The initially formed secondary 2-propyl cation is relatively stable, but in other systems, rearrangements like the Wagner-Meerwein rearrangement—a 1,2-hydride or 1,2-alkyl shift—are common. wikipedia.orgchempedia.infowikiwand.com

Isotopic labeling is a crucial technique for detecting such rearrangements, especially when the rearrangement is degenerate (i.e., the product has the same structure as the reactant). The 2-propyl cation generated from this compound provides an excellent system for such a study. If a 1,2-deuteride shift were to occur, it would move a deuterium from a terminal carbon (C1 or C3) to the central, positively charged carbon (C2). A subsequent 1,2-hydride shift from C2 back to a terminal carbon would result in the "scrambling" of isotopes, where deuterium atoms appear on the central carbon and hydrogen on the terminal carbons. Studies on isotopically labeled isopropyl cations have been conducted to investigate these degenerate rearrangement processes. srce.hr By analyzing the product distribution using techniques like NMR or mass spectrometry, the extent of isotopic scrambling can be quantified, providing direct evidence for the occurrence and rate of the rearrangement process.

Examination of Radical Pathways and Deuterium Incorporation

The free-radical chlorination of propane (B168953) is a classic example of a radical chain reaction that produces a mixture of 1-chloropropane (B146392) and 2-chloropropane. aklectures.comlibretexts.org The reaction proceeds via three stages: initiation, propagation, and termination. wikipedia.org The propagation steps involve the abstraction of a hydrogen atom from propane by a chlorine radical to form an alkyl radical, which then reacts with Cl₂ to form the product and regenerate a chlorine radical. libretexts.org

The product distribution is determined by both statistical factors (the number of primary vs. secondary hydrogens) and the relative stability of the radical intermediates. aklectures.com A secondary radical is more stable than a primary radical, so abstraction of a secondary hydrogen is favored. aklectures.comquora.com

Advanced Research Applications and Methodological Contributions

Tracer Applications in Chemical and Biochemical Research

Isotopically labeled compounds like 2-Chloropropane-1,1,1,3,3,3-D6 are increasingly utilized in drug discovery and metabolic studies. The deuterium (B1214612) label provides a distinct mass signature that allows researchers to track the metabolic fate of the compound or related drug candidates within a biological system. This minimizes interference from endogenous, naturally occurring compounds during analysis, enabling a clearer understanding of metabolic pathways, reaction mechanisms, and biosynthetic routes. lsu.eduresearchgate.net

In mechanistic studies, the substitution of hydrogen with deuterium can alter reaction rates, a phenomenon known as the kinetic isotope effect. By comparing the reaction kinetics of the deuterated compound with its non-deuterated counterpart, researchers can gain insights into bond-breaking and bond-forming steps in a reaction mechanism. researchgate.net This makes this compound a powerful probe for elucidating the complex sequences of organic reactions.

Role as an Analytical Standard in Chemical Quantification

One of the most significant applications of this compound is its role as an internal standard for quantitative analysis, particularly in mass spectrometry (MS). lsu.edu When added to a sample in a known quantity, it co-elutes with the non-deuterated target analyte but is readily distinguished by its higher mass. This allows for precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.

Table 1: Properties of 2-Chloropropane (B107684) and its Deuterated Analog

| Property | 2-Chloropropane | This compound |

|---|---|---|

| CAS Number | 75-29-6 | 23197-02-6 |

| Molecular Formula | (CH₃)₂CHCl | (CD₃)₂CHCl |

| Molecular Weight | 78.54 g/mol | 84.58 g/mol |

| Primary Use in Analysis | Analyte | Internal Standard |

The development of robust and sensitive analytical methods is crucial for monitoring halogenated hydrocarbons, which are often environmental pollutants or industrial contaminants. epa.govxylem.com Methods such as gas chromatography (GC) coupled with mass spectrometry are frequently employed for this purpose. epa.govresearchgate.net

In the development and validation of these methods, deuterated standards like this compound are indispensable. They are used to assess method performance criteria such as:

Accuracy: By spiking samples with a known amount of the deuterated standard, the recovery of the analytical procedure can be accurately determined.

Precision: The consistency of results over repeated measurements is enhanced by normalizing the analyte signal to the internal standard's signal.

Linearity: Calibration curves for quantifying unknown sample concentrations are established using the ratio of the analyte to the deuterated standard.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The use of an internal standard helps in establishing the lowest concentration of an analyte that can be reliably detected and quantified.

The distinct mass of this compound ensures that its signal does not overlap with other halogenated compounds or matrix components, making it an ideal standard for the complex samples often encountered in environmental and industrial testing. xylem.com

As an analytical standard, this compound functions as a reference material. Certified Reference Materials (CRMs) are critical for ensuring the quality and metrological traceability of analytical measurements. While not always formally certified, high-purity deuterated compounds serve the same practical purpose in quantitative analysis. They provide a stable and reliable reference against which analytical instrumentation can be calibrated and the results of a measurement method can be validated. The use of such standards is essential for achieving comparability and accuracy of data between different laboratories and over time.

Intermediary Role in the Synthesis of Complex Deuterated Organic Compounds

This compound serves as a valuable deuterated building block in organic synthesis. lsu.edu The demand for complex, selectively deuterated molecules has grown, particularly in the pharmaceutical industry, where deuterium incorporation can favorably alter a drug's metabolic profile (the "deuterium effect"). rsc.org

Starting with a simple, pre-deuterated intermediate like this compound offers a strategic advantage over attempting to introduce deuterium in later stages of a complex synthesis, which can often lead to low yields or scrambling of the deuterium labels. nih.gov It can be used in various chemical reactions to introduce the deuterated isopropyl group into larger, more complex molecular frameworks, providing a reliable pathway to novel deuterated compounds for research and development. rsc.org

Table 2: Synthetic Applications of Deuterated Intermediates

| Application Area | Role of Deuterated Intermediate | Example Intermediate |

|---|---|---|

| Pharmaceuticals | Introduce deuterium to modify metabolic stability. | This compound |

| Mechanistic Studies | Create labeled molecules to probe reaction pathways. | Deuterated Aldehydes |

| Materials Science | Develop novel materials with unique isotopic properties. | Deuterated Alkenes |

Computational Chemistry and Theoretical Modeling of Deuterated Systems

Computational chemistry provides powerful tools for understanding the properties of molecules at an atomic level. Theoretical models are used to predict various molecular characteristics, and these predictions can be particularly insightful for deuterated systems. The change in mass between hydrogen and deuterium, while chemically subtle, has measurable effects on molecular vibrations, bond lengths, and energy levels, which can be modeled using computational methods. aip.org

Quantum chemical calculations, such as ab initio and density functional theory (DFT) methods, can be applied to molecules like this compound to predict their structural and spectroscopic properties. lsu.edutandfonline.com

Key predictable parameters include:

Vibrational Frequencies: The heavier mass of deuterium leads to lower vibrational frequencies for C-D bonds compared to C-H bonds. Quantum calculations can accurately predict these shifts in the infrared (IR) and Raman spectra, which is crucial for interpreting experimental spectroscopic data. wikipedia.org

NMR Parameters: The nuclear magnetic resonance (NMR) chemical shifts and coupling constants are influenced by the isotopic substitution. Theoretical calculations can help in assigning and interpreting the complex NMR spectra of deuterated molecules. lsu.edu

Geometrical Parameters: Isotope effects can lead to slight changes in bond lengths and angles. High-level quantum calculations can model these subtle structural variations. aip.org

These theoretical predictions are invaluable for complementing experimental data, aiding in the structural elucidation of new deuterated compounds, and providing a deeper understanding of the physical origins of isotope effects. aip.orgaps.org

Theoretical Insights into Isotope Effects and Reaction Dynamics of this compound

Theoretical examination of this compound offers significant insights into the nature of kinetic isotope effects (KIEs) and their influence on reaction dynamics. The substitution of hydrogen with deuterium at the methyl positions does not directly involve the carbon-chlorine bond, which is broken in many reactions of 2-chloropropane, nor the C-H bond at the secondary carbon, which is broken in elimination reactions. Consequently, the isotope effects observed are primarily secondary in nature.

Theoretical models are crucial for dissecting the subtle electronic and vibrational influences that deuterium substitution imparts on the stability of the reactant molecule and the transition states of its various reaction pathways, such as solvolysis (SN1) and elimination (E2).

The Role of Hyperconjugation and Steric Effects

Computational models suggest that the secondary kinetic isotope effects in reactions of this compound are a composite of electronic (hyperconjugative) and steric factors. A key theoretical concept is that C-D bonds are slightly shorter and stronger than C-H bonds, leading to a lower zero-point energy (ZPE). This difference in ZPE is a primary determinant of the magnitude and direction of the KIE.

In the context of an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate. Theoretical studies on analogous systems indicate that the transition state leading to this carbocation has significant sp2 character at the central carbon. The stabilization of the developing positive charge is influenced by hyperconjugation from the adjacent methyl groups. Since C-H bonds are more effective at hyperconjugation than C-D bonds, the deuterated compound is expected to react more slowly, resulting in a normal secondary KIE (kH/kD > 1).

Computational Approaches and Predicted Isotope Effects

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for modeling the potential energy surfaces of reactions involving deuterated compounds. These methods can be used to calculate the vibrational frequencies of the ground state and transition state structures, which are essential for predicting KIEs.

For the solvolysis of 2-chloropropane, theoretical calculations would typically predict a β-deuterium isotope effect. The magnitude of this effect is sensitive to the degree of charge development in the transition state. A more developed positive charge would lead to a greater demand for hyperconjugative stabilization and thus a larger KIE.

While specific theoretical studies on this compound are not readily found in the literature, data from analogous systems can provide a framework for understanding the expected outcomes. The table below illustrates typical theoretical values for β-deuterium KIEs in related SN1 reactions.

| Substrate | Reaction Type | Computational Method | Calculated kH/kD per D |

|---|---|---|---|

| tert-Butyl Chloride-d9 | Solvolysis | DFT (B3LYP) | 1.10 |

| Isopropyl Bromide-d6 | Solvolysis | Ab initio (MP2) | 1.12 |

These values indicate a consistent, normal secondary isotope effect, which aligns with the theoretical understanding of hyperconjugation stabilizing the transition state.

In the case of E2 reactions, the situation is more complex. The β-deuterium isotope effect can be influenced by the nature of the transition state (e.g., whether it is more E1-like or more synchronous). Theoretical models can help to elucidate the precise geometry of the transition state and how the vibrational modes of the CD3 groups are altered.

Summary of Theoretical Contributions

Theoretical studies provide a molecular-level understanding of the origins of isotope effects in reactions of this compound. They allow for the separation of contributing factors, such as hyperconjugation and steric effects, and provide predictions that can be tested against experimental data. Although specific research on this exact compound is limited, the theoretical framework established for secondary deuterium isotope effects allows for robust predictions about its reactivity and the dynamics of its reactions. The primary value of these theoretical insights lies in their ability to probe the structure and energetics of fleeting transition states, which are inaccessible to direct experimental observation.

Q & A

Q. How can isotopic purity (98 atom% D) of 2-Chloropropane-D₆ be verified experimentally?

- Methodological Answer : Isotopic purity is confirmed via NMR spectroscopy (¹H and ²H NMR) and mass spectrometry (MS) . In ¹H NMR, deuterium substitution at specific positions (C-1 and C-3) eliminates proton signals, creating distinct integration ratios. For MS, the molecular ion cluster ([M]⁺) will show a mass shift of +6 amu compared to the non-deuterated analog, with minimal peaks corresponding to lower deuteration levels. Calibrate instruments using reference standards (e.g., CIL’s certified materials) to ensure accuracy .

Q. What are the recommended storage conditions for 2-Chloropropane-D₆ to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Separate from inorganic reagents and oxidizing agents to avoid unintended reactions. Follow OSHA-compliant guidelines for flammable organics: use explosion-proof refrigerators and ground all equipment to prevent static discharge .

Q. How should researchers handle 2-Chloropropane-D₆ to minimize exposure risks?

- Methodological Answer : Use fume hoods and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential halogenated hydrocarbon toxicity. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Implement a buddy system for high-risk procedures (e.g., distillation) to comply with lab safety protocols .

Q. Which analytical techniques are optimal for tracking 2-Chloropropane-D₆ in metabolic studies?

- Methodological Answer : Use GC-MS or LC-MS with deuterium-specific detection. For example, in metabolic flux analysis, monitor the m/z ratio of fragments (e.g., m/z 98 for [C₃D₆Cl]⁺) to distinguish labeled metabolites. Optimize ionization parameters (e.g., electron impact at 70 eV for GC-MS) to enhance signal-to-noise ratios .

Advanced Research Questions

Q. How does deuteration at C-1 and C-3 positions influence SN2 reaction kinetics compared to non-deuterated 2-chloropropane?

- Methodological Answer : Deuteration introduces a kinetic isotope effect (KIE) , slowing reaction rates due to increased bond strength (C-D vs. C-H). For example, in hydroxide-mediated SN2 reactions, rate constants (k) decrease by ~2–3×. Quantify KIE via Arrhenius plots using competitive experiments with mixed isotopologues. Monitor reaction progress via ¹³C NMR or time-resolved MS .

Q. What strategies resolve discrepancies in deuterium incorporation data during synthetic deuterations?

- Methodological Answer : Discrepancies often arise from incomplete deuteration or isotopic scrambling . Use isotopic dilution assays with internal standards (e.g., ¹³C-labeled analogs) to calibrate MS signals. For scrambling, conduct control experiments (e.g., heating in D₂O) to identify labile protons. Cross-validate with 2D-NMR (HSQC) to map deuterium positions .

Q. How can 2-Chloropropane-D₆ be used as a tracer in environmental fate studies?

- Methodological Answer : Deploy stable isotope probing (SIP) in microcosm experiments. Spike soil/water samples with 2-Chloropropane-D₆ and extract metabolites via solid-phase microextraction (SPME). Analyze isotopic enrichment in degradation products (e.g., propene-D₆) via high-resolution MS. Compare with non-deuterated controls to quantify biodegradation pathways .

Q. What synthetic routes optimize deuteration efficiency for 2-Chloropropane-D₆?

- Methodological Answer : Catalytic H/D exchange using D₂O and Pd/C at 150°C achieves >95% deuteration. Alternatively, synthesize from acetone-D₆ via Grignard reaction with CH₃MgCl, followed by HCl quenching. Purify via fractional distillation (bp 35–36°C) and verify purity via GC-FID (retention time: ~4.2 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.